molecular formula C20H27NO2 B1451226 4-(Isopentyloxy)-N-(2-phenoxypropyl)aniline CAS No. 1040689-06-2

4-(Isopentyloxy)-N-(2-phenoxypropyl)aniline

Cat. No.: B1451226
CAS No.: 1040689-06-2
M. Wt: 313.4 g/mol
InChI Key: CLVAMRMKBGIDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isopentyloxy)-N-(2-phenoxypropyl)aniline is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Isopentyloxy)-N-(2-phenoxypropyl)aniline, a compound with potential applications in medicinal chemistry and biological research, has garnered attention for its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₂₁H₂₉NO₂
  • CAS Number : 1040689-06-2

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its interactions with specific protein targets. It has been studied for its potential roles in proteomics and therapeutic applications.

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways. It interacts with specific proteins, influencing cellular processes such as signal transduction and gene expression. The exact mechanism involves binding to target proteins, which may lead to downstream effects relevant to disease states.

Case Study 1: Proteomic Applications

A study highlighted the use of this compound in proteomics research. The compound was shown to selectively interact with certain proteins involved in cellular signaling pathways. This interaction was quantified using mass spectrometry techniques, revealing potential applications in understanding disease mechanisms at the molecular level.

Case Study 2: Therapeutic Potential

Research has indicated that this compound may possess therapeutic properties. In vitro assays demonstrated its ability to inhibit specific enzyme activities associated with inflammatory responses. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activities and Effects

Biological Activity Effect Reference
Protein InteractionModulates signaling pathways
COX InhibitionAnti-inflammatory effects
Enzyme ModulationAffects metabolic processes

Properties

IUPAC Name

4-(3-methylbutoxy)-N-(2-phenoxypropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-16(2)13-14-22-19-11-9-18(10-12-19)21-15-17(3)23-20-7-5-4-6-8-20/h4-12,16-17,21H,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVAMRMKBGIDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NCC(C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.